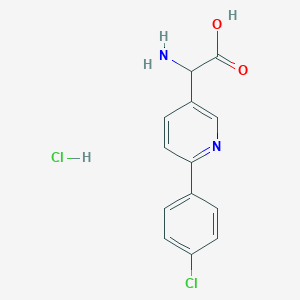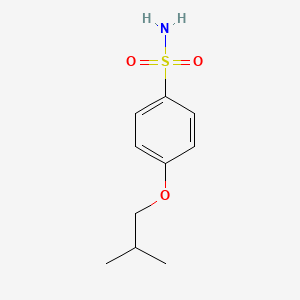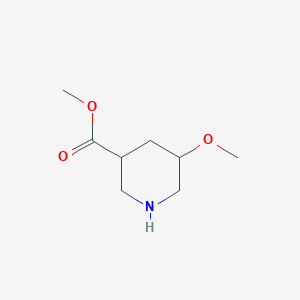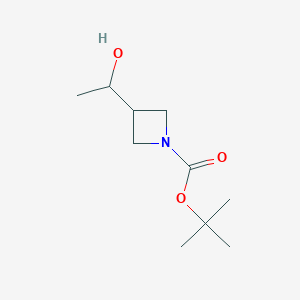![molecular formula C14H12O3S B3083229 4-[(4-Methylphenyl)sulfonyl]benzaldehyde CAS No. 113823-55-5](/img/structure/B3083229.png)
4-[(4-Methylphenyl)sulfonyl]benzaldehyde
Übersicht
Beschreibung
4-[(4-Methylphenyl)sulfonyl]benzaldehyde is an organic compound that can be synthesized by a number of different methods . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation .
Synthesis Analysis
The synthesis of this compound can be achieved from Benzene, 1-(dimethoxymethyl)-4-(methylsulfonyl)- . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
The molecular formula of this compound is C14H12O3S . The molecular weight is 260.31 .Chemical Reactions Analysis
Primary sulfonamides have featured prominently in chemical reactions. They can be alkylated, acylated, or arylated to produce other sulfonamides . They are often the precursors to sulfonylureas, commonly used in diabetes medication and as herbicides, by coupling with isocyanates .Physical And Chemical Properties Analysis
This compound is soluble in water and has a melting point of about 212 degrees Celsius . The exact mass is 260.050720 .Wissenschaftliche Forschungsanwendungen
Metal Complex Formation
- Structural Characterization of Metal Complexes : A study by Sousa et al. (2001) investigated the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the formation of different products including 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole. This work highlights the potential of using such compounds in creating metal complexes (Sousa et al., 2001).
Synthesis of Organic Compounds
- Synthesis of Arylacetic Esters : Ogura et al. (1979) explored the reaction of methyl (methylthio) methyl sulfoxide with benzaldehyde, leading to the production of alkyl phenylacetate, demonstrating the utility of benzaldehyde derivatives in organic synthesis (Ogura et al., 1979).
Catalysis and Chemical Reactions
- Asymmetric Diethylzinc Addition Catalysis : Wu and Gau (2003) discussed the preparation of N-sulfonylated β-amino alcohols and their use in catalyzing asymmetric diethylzinc additions to benzaldehyde, providing insights into the role of such compounds in catalytic processes (Wu & Gau, 2003).
Novel Material Synthesis
- Aggregation-Induced Emission of Benzaldehyde Derivatives : Kurita et al. (2013) reported on the fluorescence color change in 4-[bis(4-methylphenyl)amino]benzaldehyde, identifying it as a new aggregation-induced emission material. This highlights the potential application of benzaldehyde derivatives in the field of material science (Kurita et al., 2013).
Corrosion Inhibition
- Anti-Corrosion Catalyst : Kumar et al. (2018) synthesized 4-(2-amino-3-methylphenyl)imino)methyl)benzaldehyde and assessed its use as an anti-corrosion catalyst for mild steel in corrosive environments. This study illustrates the potential application in corrosion prevention (Kumar et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKGJEKCKNHIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083148.png)
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)

![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)

![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)





![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

